molecular formula C37H49N5O8S2 B12105386 5-Sulfo-, inner salt

5-Sulfo-, inner salt

Cat. No.: B12105386
M. Wt: 755.9 g/mol
InChI Key: MSQWWKPNOQFGRU-UHFFFAOYSA-N
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Description

5-Sulfo-, inner salt refers to zwitterionic derivatives of sulfonated aromatic acids, where a sulfonate group (-SO₃⁻) and a protonated amine or heterocyclic moiety coexist within the same molecule, forming an internal charge-neutral structure. A prominent example is 2,3-dimethyl quinoxalinium-5-sulphosalicylate, where the sulfonate group of 5-sulfosalicylic acid (SSA) is deprotonated, while the quinoxalinium ring is protonated, creating a stable crystalline zwitterion .

Properties

Molecular Formula

C37H49N5O8S2

Molecular Weight

755.9 g/mol

IUPAC Name

1-[6-(6-azidohexoxy)-6-oxohexyl]-2-[(E,3E)-3-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate

InChI

InChI=1S/C37H49N5O8S2/c1-6-41-31-20-18-27(51(44,45)46)25-29(31)36(2,3)33(41)15-14-16-34-37(4,5)30-26-28(52(47,48)49)19-21-32(30)42(34)23-12-9-10-17-35(43)50-24-13-8-7-11-22-39-40-38/h14-16,18-21,25-26H,6-13,17,22-24H2,1-5H3,(H-,44,45,46,47,48,49)

InChI Key

MSQWWKPNOQFGRU-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)S(=O)(=O)O)C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)OCCCCCCN=[N+]=[N-])(C)C

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)OCCCCCCN=[N+]=[N-])(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Sulfo-, inner salt typically involves the sulfonation of an organic precursor. One common method is the reaction of sulfur trioxide (SO3) with an organic molecule containing an electron-donating group. This reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of 5-Sulfo-, inner salt often involves the use of continuous sulfonation processes. These processes utilize sulfur trioxide or oleum as the sulfonating agents and are designed to handle the exothermic nature of the reaction. The resulting sulfonic acid is then neutralized to form the desired sulfonate salt .

Chemical Reactions Analysis

Types of Reactions

5-Sulfo-, inner salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-Sulfo-, inner salt can yield sulfone derivatives, while reduction can produce thiols or sulfides .

Scientific Research Applications

5-Sulfo-, inner salt has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Sulfo-, inner salt involves its ability to interact with various molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins and other biomolecules. This interaction can alter the structure and function of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Key Properties :

  • Chemical Structure: Combines a sulfonated aromatic core (e.g., salicylic acid or naphthalene sulfonate) with a protonated nitrogen-containing heterocycle (e.g., quinoxaline, pyrimidine).
  • Solubility : High water solubility due to ionic character, as seen in salts like L-histidinium 5-sulfo salicylate .
  • Thermal Stability: Melting points often exceed 300°C, as observed in 5-sulfoisophthalic acid monosodium salt .
  • Applications: Used in nonlinear optical materials, polymer composites, and plant stress mitigation .
Positional Isomers: 5-Aminonaphthalene Sulfonates

Compounds like 5-aminonaphthalene-1-sulfonate and 4-aminonaphthalene-1-sulfonate () differ in sulfonate group positioning on the naphthalene ring. This affects:

  • Crystal Packing: Steric and hydrogen-bonding interactions vary. For example, 5-aminonaphthalene-1-sulfonate forms distinct hydration patterns compared to its 2-sulfonate isomer due to spatial arrangement .
  • Bioactivity : Positional isomerism influences metal coordination in salts (e.g., Cd²⁺ complexes), impacting applications in catalysis or materials science .

Table 1: Structural and Hydration Differences in Naphthalene Sulfonate Isomers

Compound Sulfonate Position Hydration State Key Interactions
5-Aminonaphthalene-1-sulfonate Position 1 Monohydrate O–H⋯O sulfonate bridges
4-Aminonaphthalene-1-sulfonate Position 1 Anhydrous N–H⋯O and π-π stacking
Functional Analogs: Salicylic Acid Derivatives

5-Sulfo Salicylic Acid (SSA) is compared to Salicylic Acid (SA) and Acetylsalicylic Acid (ASA) in plant stress responses ():

  • Bioactivity : SSA outperforms ASA in enhancing chlorophyll content (1.5× increase) and reducing membrane permeability in salt-stressed maize plants. The sulfonate group likely improves solubility and cellular uptake .
  • Mechanism : SSA’s zwitterionic nature enhances interaction with plant membranes, while ASA’s acetyl group reduces bioavailability .

Table 2: Comparative Effects on Maize Under Salinity Stress

Parameter SSA (1 mM) SA (1 mM) ASA (1 mM)
Chlorophyll Content +32% +18% +12%
Shoot Dry Weight +28% +15% +9%
Antioxidant Enzyme Reduction 40% 25% 20%
Structurally Related Sulfonated Compounds

5-Sulfoisophthalic Acid Monosodium Salt () shares a sulfonate-aromatic core but differs in functional groups:

  • Thermal Stability : Melts >300°C vs. SSA’s lower decomposition temperature (~250°C) due to additional carboxylate groups enhancing lattice energy .
  • Applications: Used in polyester production as a sulfonate monomer, whereas SSA derivatives serve as optical materials or plant growth regulators .

Hydrazone of 5-Sulfo Anthranilic Acid (–18) highlights sulfonate utility in dyes and sensors:

  • Sensing: Functionalized silver nanoparticles with 5-sulfo anthranilic acid dithiocarbamate detect tricyclazole fungicide via colorimetric shifts, leveraging sulfonate’s electron-withdrawing effects .
  • Dye Chemistry: Copper complexes of sulfonated anthranilic acids form stable pigments (e.g., Formazone Blue), unlike non-sulfonated analogs .

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